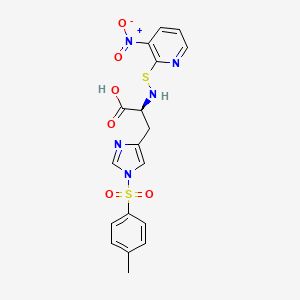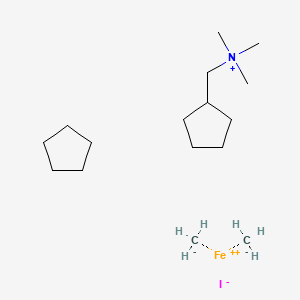
(Arg)9 biotin labeled
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Arg)9 biotin labeled is a cell-permeable peptide used primarily for drug delivery. This peptide sequence consists of nine arginine residues, with a biotin group attached to the epsilon amino group of lysine at the N-terminus. The molecular weight of this compound is 1762.2 g/mol . The presence of multiple arginine residues allows it to traverse the plasma membrane of eukaryotic cells, making it an effective tool for intracellular delivery of various molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Arg)9 biotin labeled involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The biotin group is introduced at the N-terminus of the peptide chain. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and quality .
化学反应分析
Types of Reactions
(Arg)9 biotin labeled can undergo various chemical reactions, including:
Oxidation: The guanidinium groups in arginine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: The biotin group can participate in substitution reactions with avidin or streptavidin
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and binding partners like avidin or streptavidin. The reactions typically occur under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide and biotin-avidin or biotin-streptavidin complexes .
科学研究应用
(Arg)9 biotin labeled has a wide range of applications in scientific research:
Chemistry: Used as a tool for studying peptide interactions and modifications.
Biology: Facilitates the delivery of biomolecules into cells, aiding in cellular studies and imaging.
Medicine: Potential use in targeted drug delivery systems, improving the efficacy and specificity of therapeutics.
Industry: Employed in the development of diagnostic assays and biosensors .
作用机制
The mechanism of action of (Arg)9 biotin labeled involves its ability to penetrate cell membranes due to the presence of multiple arginine residues. These residues interact with the negatively charged components of the cell membrane, facilitating the peptide’s entry into the cell. Once inside, the biotin group can bind to avidin or streptavidin, allowing for targeted delivery and localization of the peptide .
相似化合物的比较
Similar Compounds
(Arg)8 biotin labeled: Similar structure but with eight arginine residues.
(Arg)10 biotin labeled: Contains ten arginine residues.
Tat peptide: Another cell-penetrating peptide derived from the HIV-1 Tat protein
Uniqueness
(Arg)9 biotin labeled is unique due to its optimal balance of cell permeability and biotin labeling, making it highly effective for intracellular delivery and biotin-avidin/streptavidin interactions. Its specific sequence and structure provide a balance between stability and functionality, distinguishing it from other cell-penetrating peptides .
属性
分子式 |
C70H136N40O12S |
|---|---|
分子量 |
1762.2 g/mol |
IUPAC 名称 |
6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[N-[(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentyl]carbamimidoyl]hexanamide |
InChI |
InChI=1S/C70H136N40O12S/c71-38(15-6-36-99-69(89)109-50(112)26-2-1-5-27-90-49(111)25-4-3-24-48-51-47(37-123-48)108-70(122)110-51)53(114)101-40(17-8-29-92-62(75)76)55(116)103-42(19-10-31-94-64(79)80)57(118)105-44(21-12-33-96-66(83)84)59(120)107-46(23-14-35-98-68(87)88)60(121)106-45(22-13-34-97-67(85)86)58(119)104-43(20-11-32-95-65(81)82)56(117)102-41(18-9-30-93-63(77)78)54(115)100-39(52(72)113)16-7-28-91-61(73)74/h38-48,51H,1-37,71H2,(H2,72,113)(H,90,111)(H,100,115)(H,101,114)(H,102,117)(H,103,116)(H,104,119)(H,105,118)(H,106,121)(H,107,120)(H4,73,74,91)(H4,75,76,92)(H4,77,78,93)(H4,79,80,94)(H4,81,82,95)(H4,83,84,96)(H4,85,86,97)(H4,87,88,98)(H2,108,110,122)(H3,89,99,109,112)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,51-/m0/s1 |
InChI 键 |
SFEUKFARPQVEGM-PMYSJODMSA-N |
手性 SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NC(=N)NCCC[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)N)NC(=O)N2 |
规范 SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NC(=N)NCCCC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)N)NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-amino-1-[(2R,3S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12399392.png)




![1-[(4R,6R,6aS)-4-azido-4-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]pyrimidine-2,4-dione](/img/structure/B12399415.png)
![N-[2-[[2,6-dimethoxy-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methylamino]ethyl]acetamide](/img/structure/B12399421.png)

![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)


